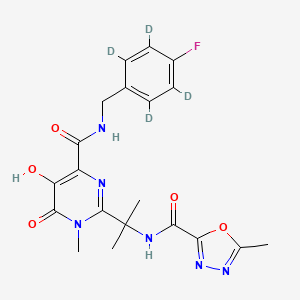
Raltegravir-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Raltegravir-d4 is a deuterated form of raltegravir, an antiretroviral drug used to treat HIV-1 infections. Raltegravir was the first integrase inhibitor approved for clinical use, and it works by inhibiting the HIV integrase enzyme, which is essential for viral replication. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of raltegravir.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of raltegravir involves several steps, including the selective N-methylation of a pyrimidone intermediate. The process typically starts with the preparation of the pyrimidone intermediate, followed by N-alkylation, amidation, and desilylation. The final product is obtained through a series of purification steps .
Industrial Production Methods: Industrial production of raltegravir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to achieve selective reactions and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
化学反応の分析
Types of Reactions: Raltegravir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and elimination from the body.
Common Reagents and Conditions: Common reagents used in the reactions of raltegravir include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of raltegravir include its metabolites, which are primarily formed through glucuronidation. These metabolites are then excreted from the body .
科学的研究の応用
Raltegravir-d4 is used extensively in scientific research to study the pharmacokinetics and metabolism of raltegravir. It is used in various analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of raltegravir in biological samples. This helps researchers understand the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
In addition to its use in pharmacokinetic studies, this compound is also used in drug interaction studies to evaluate the potential interactions between raltegravir and other drugs. This is crucial for optimizing HIV treatment regimens and minimizing adverse effects .
作用機序
Raltegravir inhibits the HIV integrase enzyme, preventing the viral genome from being incorporated into the human genome. This inhibition blocks the replication of the virus and reduces the viral load in the patient’s body. Raltegravir is primarily metabolized by glucuronidation, which involves the addition of glucuronic acid to the drug molecule, making it more water-soluble and easier to excrete .
類似化合物との比較
Raltegravir belongs to a class of drugs known as integrase strand transfer inhibitors (INSTIs). Other drugs in this class include elvitegravir, dolutegravir, and bictegravir. While all these drugs inhibit the HIV integrase enzyme, they differ in their pharmacokinetic properties, resistance profiles, and side effects. For example, dolutegravir has a longer half-life compared to raltegravir, allowing for once-daily dosing .
Raltegravir is unique in its rapid onset of action and its ability to be used in combination with other antiretroviral drugs to achieve a potent and sustained antiretroviral effect. it may be less effective against certain raltegravir-resistant HIV strains compared to newer INSTIs .
Similar Compounds
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
These compounds share a similar mechanism of action but have distinct pharmacokinetic and pharmacodynamic profiles, making them suitable for different clinical scenarios .
特性
IUPAC Name |
N-[2-[5-hydroxy-1-methyl-6-oxo-4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylcarbamoyl]pyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFFBEXEKNGXKS-KDWZCNHSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC(=O)C2=C(C(=O)N(C(=N2)C(C)(C)NC(=O)C3=NN=C(O3)C)C)O)[2H])[2H])F)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
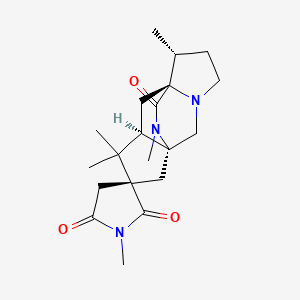
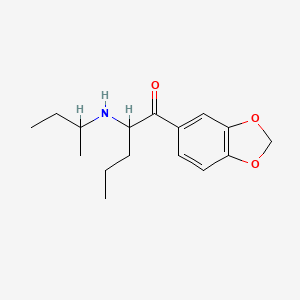
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
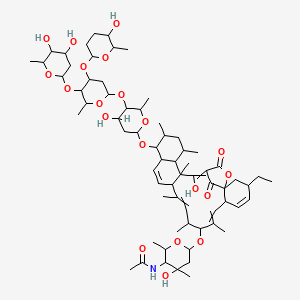
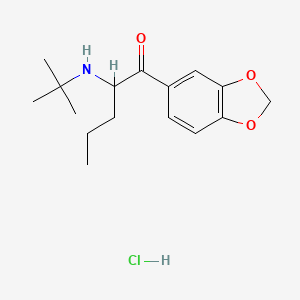


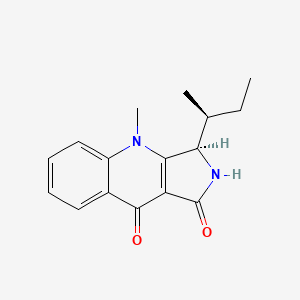
![(2E,4E,6E)-8-oxo-8-[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814163.png)
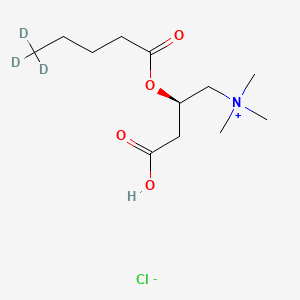

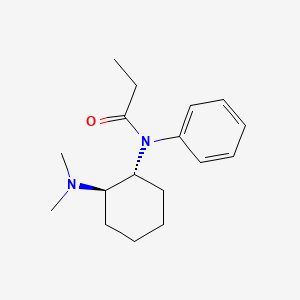
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814192.png)
